molecular formula C10H20FNO2 B11821095 (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate

(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate

Cat. No.: B11821095
M. Wt: 205.27 g/mol
InChI Key: ZACPVBRAZSIKIO-ZETCQYMHSA-N
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Description

(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate is a chiral compound with the molecular formula C10H20FNO2 It is a derivative of leucine, an essential amino acid, and contains a fluorine atom, which can significantly alter its chemical properties and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-tert-butyl 2-amino-4-methylpentanoate.

    Fluorination: The introduction of the fluorine atom is achieved through a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different halogen or functional groups.

Scientific Research Applications

(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    (S)-Tert-butyl 2-amino-4-methylpentanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate: Similar structure but with an ethyl group instead of a tert-butyl group, affecting its reactivity and solubility.

Uniqueness: (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate is unique due to the presence of the fluorine atom and the tert-butyl group, which together influence its chemical stability, reactivity, and biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20FNO2

Molecular Weight

205.27 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4-fluoro-4-methylpentanoate

InChI

InChI=1S/C10H20FNO2/c1-9(2,3)14-8(13)7(12)6-10(4,5)11/h7H,6,12H2,1-5H3/t7-/m0/s1

InChI Key

ZACPVBRAZSIKIO-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(C)(C)F)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C)(C)F)N

Origin of Product

United States

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